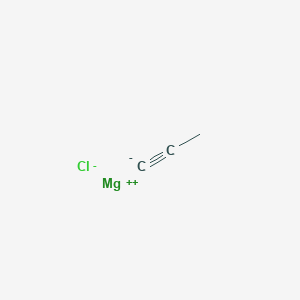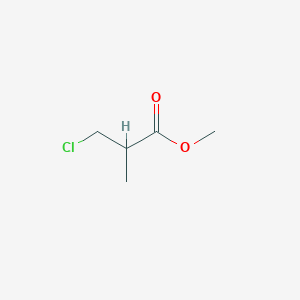
Magnesium;prop-1-yne;chloride
Overview
Description
Magnesium;prop-1-yne;chloride is an organometallic compound that combines magnesium, prop-1-yne, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;prop-1-yne;chloride can be synthesized through the reaction of magnesium with prop-1-yne and a suitable chloride source. One common method involves the use of Grignard reagents, where magnesium metal reacts with prop-1-yne in the presence of an alkyl or alkenyl chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale Grignard reactions. The process begins with the preparation of magnesium chloride from magnesium metal and hydrochloric acid. The magnesium chloride is then reacted with prop-1-yne under controlled conditions to produce the desired compound. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-1-yne;chloride undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in addition reactions with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Substitution Reactions: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Common Reagents and Conditions
Electrophiles: Carbonyl compounds (aldehydes, ketones, esters) are common electrophiles that react with this compound.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can participate in substitution reactions.
Major Products Formed
Alcohols: Addition reactions with carbonyl compounds often result in the formation of alcohols.
Substituted Alkenes: Substitution reactions can produce substituted alkenes depending on the nucleophile used.
Scientific Research Applications
Magnesium;prop-1-yne;chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique reactivity
Mechanism of Action
The mechanism of action of magnesium;prop-1-yne;chloride involves its ability to donate electrons and form new bonds with electrophiles. The magnesium atom acts as a Lewis acid, coordinating with the chloride ion and facilitating the nucleophilic attack on electrophiles. This results in the formation of new carbon-carbon bonds and the generation of various products .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide;prop-1-yne: Similar in structure but uses bromide instead of chloride.
Magnesium iodide;prop-1-yne: Uses iodide instead of chloride, offering different reactivity and selectivity.
Magnesium;prop-2-yne;chloride: Similar but with a different alkyne structure
Uniqueness
Magnesium;prop-1-yne;chloride is unique due to its specific combination of magnesium, prop-1-yne, and chloride, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable Grignard reagents makes it valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
magnesium;prop-1-yne;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.ClH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMMWKCLKYDVLZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#[C-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456031 | |
| Record name | Magnesium, chloro-1-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104085-63-4 | |
| Record name | Magnesium, chloro-1-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)






